5-(Chloromethyl)-3H-1,2-dithiole-3-thione
Description
1,2-Dithiole-3-thiones represent a well-established and extensively studied class of polysulfur-containing heterocyclic compounds. nih.govmdpi.comnih.gov Their core structure consists of a five-membered ring containing a disulfide bond (S-S) and a thiocarbonyl group (C=S). The first member of this class, 4,5-dimethyl-1,2-dithiole-3-thione, was synthesized in 1884. nih.gov Since then, the chemistry of 1,2-dithiole-3-thiones has become a rich and active area of research.
These compounds have demonstrated a wide spectrum of pharmacological properties, including antitumor, antioxidant, chemotherapeutic, antithrombotic, and radioprotective effects. nih.gov Their significance also extends to their ability to act as sources of hydrogen sulfide (B99878) (H₂S), a crucial gaseous signaling molecule in various physiological processes. nih.govmdpi.comnih.govrsc.org The unique chemical reactivity of the 1,2-dithiole-3-thione ring, including 1,3-dipolar cycloadditions and transformations of the thione group, further contributes to their importance in synthetic organic chemistry. nih.govrsc.org
The parent compound of this class, 3H-1,2-dithiole-3-thione, commonly abbreviated as D3T, is the simplest member and has been a focal point of significant research in chemical biology. researchgate.netresearchgate.net Some dithiolethiones are found in cruciferous vegetables like broccoli and cabbage, though their natural occurrence versus formation during processing is a subject of discussion. researchgate.netnih.gov
D3T is recognized as a potent inducer of cellular defense mechanisms against oxidative and inflammatory stress. researchgate.netresearchgate.netnih.govnih.gov This bioactivity is largely attributed to its ability to activate the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), a key regulator of antioxidant and detoxification genes. acs.org The protective effects of D3T have been observed in a multitude of cell and tissue types, including those of the cardiovascular, neuronal, renal, hepatic, and gastrointestinal systems. researchgate.netnih.gov Consequently, D3T and its derivatives have been investigated for their potential therapeutic applications in a variety of disease models. researchgate.net While some derivatives like Oltipraz have been approved for specific medical uses, the broader clinical application of this class of compounds remains an active area of investigation. researchgate.net
The exploration of substituted derivatives of a bioactive parent compound is a fundamental strategy in drug discovery and chemical biology. This approach aims to modulate the parent compound's physicochemical properties, such as solubility and stability, as well as its pharmacokinetic and pharmacodynamic profiles. In the context of 3H-1,2-dithiole-3-thiones, a variety of substituents have been introduced onto the heterocyclic ring to explore their impact on biological activity. mdpi.comresearchgate.net
The rationale for investigating 5-(chloromethyl)-3H-1,2-dithiole-3-thione, specifically, lies in the synthetic versatility of the chloromethyl group (-CH₂Cl). This functional group acts as a reactive "handle," enabling the facile introduction of a wide array of other functional groups through nucleophilic substitution reactions. The carbon atom of the chloromethyl group is electrophilic and readily reacts with various nucleophiles, such as amines, alcohols, thiols, and carbanions.
This synthetic utility allows for the creation of a library of novel 5-substituted derivatives of 3H-1,2-dithiole-3-thione. By attaching different moieties at the 5-position, researchers can systematically probe the structure-activity relationships of this class of compounds. For instance, the introduction of polar groups could enhance aqueous solubility, while the addition of specific pharmacophores could target the molecule to particular biological receptors or enzymes. The investigation of this compound is therefore a logical step towards expanding the chemical space of dithiolethione-based compounds and developing new derivatives with potentially improved therapeutic properties.
Structure
3D Structure
Properties
CAS No. |
918504-18-4 |
|---|---|
Molecular Formula |
C4H3ClS3 |
Molecular Weight |
182.7 g/mol |
IUPAC Name |
5-(chloromethyl)dithiole-3-thione |
InChI |
InChI=1S/C4H3ClS3/c5-2-3-1-4(6)8-7-3/h1H,2H2 |
InChI Key |
QFQHMJDSQVSERV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SSC1=S)CCl |
Origin of Product |
United States |
Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmationnih.govspectrabase.com
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are critical for the structural analysis of 5-(Chloromethyl)-3H-1,2-dithiole-3-thione.
In the ¹H NMR spectrum, the protons of the chloromethyl group (-CH₂Cl) would be expected to produce a singlet in a distinct chemical shift region, typically deshielded by the adjacent chlorine atom. The vinylic proton on the dithiole ring would also present as a singlet, with its chemical shift influenced by the electronic environment of the heterocyclic ring.
The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, distinct signals would be anticipated for the chloromethyl carbon, the two olefinic carbons of the dithiole ring, and the thione carbon (C=S). The chemical shift of the chloromethyl carbon would be a key indicator of the substitution pattern. For comparison, in the related compound 5-methyl-3H-1,2-dithiole-3-thione, the methyl carbon appears at a specific chemical shift, and a similar but shifted signal would be expected for the chloromethyl carbon.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Vinylic CH | Singlet | ~130-150 |
| -CH₂Cl | Singlet | ~40-50 |
| C=C | - | ~140-160 |
| C=S | - | ~200-220 |
Note: These are estimated values based on known data for similar structures and the expected influence of the chloromethyl group.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisnih.govspectrabase.com
Mass spectrometry is indispensable for determining the molecular weight and obtaining information about the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, the mass spectrum would exhibit a molecular ion peak (M⁺) corresponding to its exact molecular weight.
A crucial feature in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the molecular ion peak would appear as a pair of peaks (M⁺ and M+2⁺) with a characteristic intensity ratio of approximately 3:1, confirming the presence of one chlorine atom in the molecule.
The fragmentation pattern would likely involve the loss of the chloromethyl group, the sulfur atoms, and other characteristic fragments of the dithiolethione ring, providing further evidence for the proposed structure.
Table 2: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value/Observation |
| Molecular Formula | C₄H₃ClS₃ |
| Molecular Weight | ~182.6 g/mol |
| Molecular Ion Peak (M⁺) | m/z corresponding to the molecular weight |
| Isotopic Pattern | M⁺ and M+2⁺ peaks with ~3:1 intensity ratio |
| Key Fragmentation | Loss of -CH₂Cl, S, S₂ |
Infrared (IR) Spectroscopy for Functional Group Identificationnih.govspectrabase.com
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within its structure.
Key expected absorptions include the C-H stretching and bending vibrations of the vinylic and chloromethyl protons, the C=C stretching of the dithiole ring, the C-S stretching vibrations, and the characteristic C=S (thione) stretching band. The presence of a C-Cl stretching vibration would further confirm the chloromethyl substitution. For instance, in 4,5-dichloro-3H-1,2-dithiole-3-thione, the C-Cl stretching vibration is observed around 1050 cm⁻¹. mdpi.com
Table 3: Predicted Infrared Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| C-H stretch (vinylic) | ~3000-3100 |
| C-H stretch (aliphatic) | ~2850-3000 |
| C=C stretch | ~1600-1680 |
| C=S stretch (thione) | ~1000-1250 |
| C-S stretch | ~600-800 |
| C-Cl stretch | ~600-800 |
Note: These are general ranges and the exact positions can vary based on the molecular environment.
Computational and Theoretical Chemistry Investigations of 3h 1,2 Dithiole 3 Thiones
Quantum Chemical Calculations of Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional structure and the distribution of electrons, which are key determinants of a molecule's reactivity and physical properties. Such studies have been performed on the parent 3H-1,2-dithiole-3-thione (D3T) structure, providing a foundational understanding for its derivatives. researchgate.netbioinfopublication.org
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed due to its favorable balance between accuracy and computational cost. DFT calculations are used to optimize molecular geometries, predict vibrational frequencies, and determine various electronic properties.
For the core 3H-1,2-dithiole-3-thione ring system, DFT calculations, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, have been used to determine the optimized geometrical parameters. bioinfopublication.org These calculations provide precise values for bond lengths and angles, which are crucial for understanding the molecule's stability and steric properties. The substitution of a chloromethyl group at the C5 position is expected to induce localized changes in the geometry and electronic density of the dithiole ring.
| Parameter | Calculated Value | Parameter | Calculated Value |
|---|---|---|---|
| S1-S2 | 2.07 Å | S1-S2-C3 | 95.5° |
| S2-C3 | 1.78 Å | S2-C3-C4 | 120.7° |
| C3-C4 | 1.44 Å | C3-C4-C5 | 117.8° |
| C4-C5 | 1.36 Å | C4-C5-S1 | 113.8° |
| C5-S1 | 1.79 Å | C5-S1-S2 | 92.2° |
| C3-S6 | 1.68 Å | S2-C3-S6 | 123.1° |
Ab initio and semi-empirical methods are alternative approaches to DFT for studying molecular properties. Ab initio methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. bioinfopublication.org They can be computationally intensive but provide a fundamental description of the electronic structure.
Semi-empirical methods, like PM3 (Parametric Method 3), are faster as they use parameters derived from experimental data to simplify calculations. bioinfopublication.org These methods are particularly useful for larger molecules where ab initio or DFT calculations would be too time-consuming. Studies on 3H-1,2-dithiole-3-thione derivatives have utilized these methods to compare and validate findings on molecular geometry and electronic properties. researchgate.netbioinfopublication.org
| Method | ΔHf° (kcal/mol) | Dipole Moment (Debye) |
|---|---|---|
| PM3 | 41.87 | 4.27 |
| HF/6-311++G(d,p) | - | 5.16 |
| DFT/B3LYP/6-311++G(d,p) | - | 4.50 |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. mdpi.com Molecules with small HOMO-LUMO gaps are generally more reactive and are considered "soft" molecules. mdpi.com
Analysis of the atomic charges provides insight into the distribution of electrons within the molecule, identifying electrophilic and nucleophilic sites. For the 3H-1,2-dithiole-3-thione scaffold, the sulfur atoms of the dithiole ring and the exocyclic thione group are regions of significant electronic interest. The introduction of an electron-withdrawing chloromethyl group at the C5 position would be expected to lower the HOMO and LUMO energy levels and potentially reduce the HOMO-LUMO gap, thereby influencing the molecule's reactivity.
| Atom | Net Charge |
|---|---|
| S1 | -0.012 |
| S2 | -0.005 |
| C3 | 0.081 |
| C4 | -0.128 |
| C5 | -0.076 |
| S6 (exocyclic) | -0.344 |
Molecular Modeling and Docking Simulations
Molecular modeling and docking simulations are computational techniques used to predict how a molecule might interact with a biological target, such as a protein or enzyme. These methods are essential in drug discovery and molecular biology for understanding mechanisms of action and for designing new therapeutic agents.
The 3H-1,2-dithiole-3-thione scaffold is known to interact with several biological pathways. A key target is the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2), which is a master regulator of antioxidant responses. nih.gov Compounds like 3H-1,2-dithiole-3-thione can activate the Nrf2 pathway, leading to the expression of protective enzymes. nih.gov Another potential target is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, which is involved in inflammatory responses. nih.gov
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov A docking simulation for 5-(Chloromethyl)-3H-1,2-dithiole-3-thione with a target like the Nrf2-binding domain of Keap1 would involve:
Obtaining the 3D crystal structure of the target protein.
Generating a low-energy 3D conformation of the ligand molecule.
Placing the ligand in the protein's binding site and systematically searching for orientations that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces).
Scoring the resulting poses using a scoring function to estimate the binding affinity (e.g., in kcal/mol).
Such simulations can identify key amino acid residues involved in the binding and provide a rationale for the molecule's biological activity, guiding the design of more potent derivatives.
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key source of conformational flexibility is the rotation around the C5-C(H2Cl) single bond.
Computational methods can be used to explore the potential energy surface associated with this rotation. By systematically rotating the chloromethyl group and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the most stable (lowest energy) conformations and the energy barriers between them. Understanding the preferred conformation is important because the three-dimensional shape of a molecule is critical for its ability to fit into the binding site of a biological target. A rigid dithiole-thione ring combined with a flexible side chain presents a specific steric and electronic profile for molecular interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of 3H-1,2-dithiole-3-thiones, QSAR studies are instrumental in understanding how modifications to their molecular structure influence their therapeutic or biological effects. These models are developed by correlating physicochemical or structural features, known as molecular descriptors, with a measured biological endpoint.
Correlation of Physicochemical Parameters with Biological Activity
The biological activity of 3H-1,2-dithiole-3-thione derivatives, such as their potent induction of phase 2 detoxification enzymes like quinone reductase, is intricately linked to their physicochemical properties. researchgate.net QSAR models have been developed to elucidate these connections. The key physicochemical parameters that are often correlated with the biological activity of these compounds fall into several categories: electronic, steric, and hydrophobic properties.
Electronic Parameters: These descriptors quantify the electronic aspects of a molecule. For 3H-1,2-dithiole-3-thiones, electronic properties are crucial as their mechanism of action often involves interaction with biological macromolecules. Important electronic descriptors include:
Atomic Charges: The distribution of electron density across the molecule, particularly on the sulfur and carbon atoms of the dithiole ring (e.g., qS2, qC3, qC5, qS6), has been shown to be a significant determinant of activity. researchgate.net
Polarizability (Pol): This describes the ease with which the electron cloud of the molecule can be distorted, affecting non-covalent interactions with biological targets.
Energies of Frontier Molecular Orbitals (E-HOMO and E-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's ability to donate or accept electrons, respectively. These are critical for understanding the reactivity of the dithiolethione core. researchgate.net
Hydrophobic Parameters:
Log P (Octanol-Water Partition Coefficient): This is a measure of a compound's lipophilicity. It is a critical factor in determining how a molecule is absorbed, distributed, metabolized, and excreted (ADME properties). For a compound to reach its target site within an organism, it must possess a suitable balance of hydrophilicity and lipophilicity.
Steric/Topological Parameters:
Molecular Volume (MV) and Surface Area (SAG): These descriptors relate to the size and shape of the molecule, which can influence how well it fits into the active site of a target enzyme or receptor.
Topological Indices: These are numerical descriptors derived from the molecular graph of a compound and are used to characterize its size, shape, and degree of branching. nih.gov
Studies have demonstrated that a combination of these parameters is often necessary to build a robust QSAR model. For instance, the specific activity of quinone reductase induction by 1,2-dithiole-3-thione derivatives has been successfully correlated with a combination of atomic charges, dipole moment, polarizability, logP, and the energy of the HOMO. researchgate.net
Derivation of QSAR Descriptors and Predictive Models
The derivation of QSAR descriptors for 3H-1,2-dithiole-3-thiones involves the use of computational chemistry software to calculate the aforementioned physicochemical properties. These calculations are typically performed after optimizing the three-dimensional geometry of the molecules using methods like Density Functional Theory (DFT). researchgate.net
Once a set of descriptors has been calculated for a series of 3H-1,2-dithiole-3-thione derivatives with known biological activities, statistical methods are employed to develop a predictive model. The most common method used in this context is Multiple Linear Regression (MLR) . nih.gov MLR generates a linear equation that relates the biological activity (the dependent variable) to a combination of the most relevant molecular descriptors (the independent variables).
The general form of an MLR equation in a QSAR study is:
Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ
Where:
c₀ is a constant
c₁, c₂, ..., cₙ are the regression coefficients for each descriptor
D₁, D₂, ..., Dₙ are the values of the molecular descriptors
The quality and predictive power of the resulting QSAR model are assessed using various statistical parameters. A well-established QSAR model for the specific activity of quinone reductase by 1,2-dithiole-3-thione derivatives utilized descriptors such as atomic charges on the sulfur and carbon atoms of the dithiole ring, dipole moment, polarizability, logP, molecular volume, surface area, hydration energy, and the energy of the HOMO. researchgate.net
Below is an interactive data table showcasing a hypothetical set of descriptors and biological activity for a series of 3H-1,2-dithiole-3-thione derivatives, illustrating the type of data used in QSAR studies. Please note that this table is for illustrative purposes and does not represent actual experimental data for this compound.
| Compound | Log P | Dipole Moment (Debye) | E-HOMO (eV) | Quinone Reductase Activity (logCDQR) |
| Derivative 1 | 2.1 | 3.5 | -6.2 | 1.5 |
| Derivative 2 | 2.5 | 3.8 | -6.1 | 1.7 |
| Derivative 3 | 1.8 | 3.2 | -6.4 | 1.3 |
| Derivative 4 | 3.0 | 4.1 | -5.9 | 2.0 |
| Derivative 5 | 2.3 | 3.6 | -6.3 | 1.6 |
The statistical significance of the QSAR model is evaluated using parameters such as the correlation coefficient (R), the coefficient of determination (R²), the standard deviation (s), and the F-statistic. Furthermore, the predictive ability of the model is validated using techniques like cross-validation (leave-one-out method, q²) and by using an external set of molecules not included in the model's development. researchgate.net A high correlation between the experimentally observed and predicted activity values indicates a robust and reliable QSAR model.
Biological Activities and Underlying Mechanistic Investigations of 3h 1,2 Dithiole 3 Thiones and Derivatives
Modulation of Cellular Defense Mechanisms
5-(Chloromethyl)-3H-1,2-dithiole-3-thione has been shown to enhance the cell's intrinsic defense systems, primarily through the induction of phase II detoxification enzymes and the activation of the Nrf2 signaling pathway. This activity is crucial for protecting cells against oxidative and electrophilic stress.
Induction of Phase II Detoxification Enzymes (e.g., NAD(P)H:quinone oxidoreductase, Glutathione (B108866) S-transferase)
A significant aspect of the biological activity of this compound is its ability to induce the expression and activity of phase II detoxification enzymes. These enzymes play a critical role in neutralizing harmful substances, thereby protecting cells from damage. Notably, this compound has been identified as an inducer of NAD(P)H:quinone oxidoreductase (NQO1) and Glutathione S-transferase (GST).
In a study utilizing murine hepatoma cells, this compound was one of several substituted 1,2-dithiol-3-thione analogs that demonstrated the capacity to induce NQO1 activity and increase glutathione levels. nih.gov This induction enhances the cell's ability to carry out detoxification processes. The parent compound, 3H-1,2-dithiole-3-thione (D3T), is a potent inducer of these enzymes in various tissues, and its derivatives are studied to understand structure-activity relationships. nih.govnih.gov For instance, D3T has been shown to significantly increase the activities of quinone reductase and glutathione S-transferase in multiple organs of rats. nih.gov The induction of GST is a key part of the cellular defense against toxic aldehydes. nih.gov
The following table summarizes the induction of Phase II enzymes by dithiolethiones based on available research.
| Compound | Enzyme Induced | Cell/Animal Model | Key Finding |
| This compound | NAD(P)H:quinone oxidoreductase, Glutathione S-transferase | Murine hepatoma cells | Induced NQO1 activity and elevated glutathione levels. nih.gov |
| 3H-1,2-dithiole-3-thione (D3T) | Quinone reductase, Glutathione S-transferase | Rats | Effective inducer of enzyme activities in various organs, particularly the stomach and duodenum. nih.gov |
| 3H-1,2-dithiole-3-thione (D3T) | Glutathione S-transferase, γ-glutamylcysteine synthetase | Rat aortic smooth muscle A10 cells | Concentration- and time-dependent induction of both GSH and GST. nih.gov |
Activation of the Nrf2 Signaling Pathway
The induction of phase II enzymes by this compound is largely mediated through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. mdpi.com Under basal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to inducers like dithiolethiones, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, initiating their transcription. researchgate.net
Studies on the parent compound, D3T, have extensively documented its role as a potent activator of Nrf2. nih.govnih.gov This activation is considered a primary mechanism for its protective effects. nih.govnih.gov For example, D3T has been shown to stabilize the Nrf2 protein, leading to its accumulation and subsequent activation of downstream targets. lktlabs.com This activation of the Nrf2 pathway is crucial for the observed neuroprotective effects in models of Alzheimer's disease. nih.gov The activation of Nrf2 by D3T has been linked to the ERK signaling pathway in murine keratinocytes. nih.gov
Enhancement of Antioxidant Defenses and Glutathione Biosynthesis
A direct consequence of Nrf2 activation by this compound and its parent compound is the enhancement of cellular antioxidant defenses. A key component of this is the biosynthesis of glutathione (GSH), a major endogenous antioxidant. nih.gov Research has shown that treatment with 3H-1,2-dithiole-3-thione leads to increased levels of GSH. nih.govnih.gov This is achieved, in part, by inducing γ-glutamylcysteine synthetase, the rate-limiting enzyme in GSH biosynthesis. nih.gov
In rat aortic smooth muscle cells, D3T treatment resulted in a significant and sustained increase in GSH levels, which contributed to protection against acrolein-induced toxicity. nih.gov Similarly, in SH-SY5Y cells, D3T increased GSH concentrations and protected against hydrogen peroxide-induced toxicity. nih.gov The induction of a broad range of antioxidants, including GSH, glutathione peroxidase, and glutathione reductase, has been observed in macrophages treated with D3T. nih.gov
Immunomodulatory and Anti-inflammatory Effects
Beyond its effects on cellular defense, emerging evidence suggests that this compound and related compounds possess immunomodulatory and anti-inflammatory properties. These effects are mediated through the suppression of key immune cell functions and inflammatory pathways.
Suppression of Dendritic Cell Activation and Cytokine Production
Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping adaptive immune responses. The parent compound, 3H-1,2-dithiole-3-thione, has been shown to suppress the activation of dendritic cells and their production of inflammatory cytokines. nih.gov This is a significant finding, as dysregulated DC activation can contribute to autoimmune and inflammatory diseases.
In a model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, D3T administration suppressed DC activation and the production of pro-inflammatory cytokines. nih.gov This effect on DCs is a key part of the compound's therapeutic potential in autoimmune settings. The suppression of cytokine production by DCs can, in turn, influence the differentiation of T helper cells. researchgate.net
Inhibition of Pathogenic Th1 and Th17 Differentiation
The differentiation of naive T helper (Th) cells into specific effector lineages, such as Th1 and Th17 cells, is a critical step in the adaptive immune response. However, the excessive activity of these pathogenic Th cell subsets is implicated in the pathology of many autoimmune diseases. nih.gov 3H-1,2-dithiole-3-thione has demonstrated the ability to inhibit the differentiation of both Th1 and Th17 cells. nih.gov
Mechanistic studies in the context of EAE revealed that D3T treatment led to a significant inhibition of pathogenic Th1 and Th17 differentiation. nih.gov This inhibitory effect is likely a downstream consequence of its action on dendritic cells and their cytokine production, as DC-derived cytokines are pivotal in directing Th cell polarization. In a psoriasis model, D3T was also found to inhibit Th17 differentiation, which was associated with the inhibition of the NLRP3 inflammasome. mdpi.com
The table below summarizes the immunomodulatory effects observed with 3H-1,2-dithiole-3-thione.
| Biological Effect | Cell/Animal Model | Key Finding |
| Suppression of Dendritic Cell Activation | Experimental Autoimmune Encephalomyelitis (EAE) model | D3T administration suppressed dendritic cell activation and cytokine production. nih.gov |
| Inhibition of Th1 and Th17 Differentiation | Experimental Autoimmune Encephalomyelitis (EAE) model | D3T treatment inhibited the differentiation of pathogenic Th1 and Th17 cells. nih.gov |
| Inhibition of Th17 Differentiation | Psoriasis mouse model | D3T inhibited Th17 cell differentiation, associated with reduced skin inflammation. mdpi.com |
Repression of Microglia Activation and Inflammatory Cytokine Expression
A detailed search of scientific databases and literature archives did not yield any studies specifically investigating the effects of This compound on the repression of microglia activation or the expression of inflammatory cytokines. While the parent compound, 3H-1,2-dithiole-3-thione, has been shown to repress microglia activation and inflammatory cytokine expression, these findings cannot be directly attributed to the chloromethyl derivative. nih.gov
Regulation of the NF-κB Pathway
There is no available research specifically detailing the regulatory effects of This compound on the NF-κB pathway. Studies on other 3H-1,2-dithiole-3-thione derivatives have explored their interaction with this critical signaling pathway, but such data for the 5-chloromethyl substituted variant is currently absent from the scientific record. nih.gov
Antiproliferative and Chemopreventive Mechanisms
The antiproliferative and chemopreventive mechanisms of This compound have not been specifically elucidated in the available scientific literature. Research in this area has been concentrated on other analogues within the dithiolethione class.
Inhibition of DNA Adduct Formation
No studies were found that specifically examine the capacity of This compound to inhibit the formation of DNA adducts. The ability of the parent compound, 3H-1,2-dithiole-3-thione, to inhibit DNA adduct formation has been documented, but this specific activity has not been investigated for the chloromethyl derivative. lktlabs.com
Inhibition of AP-1-Dependent Transcriptional Activity
A literature search did not reveal any research focused on the inhibitory effects of This compound on AP-1-dependent transcriptional activity.
Effects on Tumor Incidence and Multiplicity in Preclinical Models
There are no published preclinical studies on the effects of This compound on tumor incidence and multiplicity. Comparative studies on various dithiolethiones have highlighted the chemopreventive potential of some derivatives, but have not included the 5-chloromethyl variant. nih.gov
Antimicrobial Activities (Antibacterial and Antifungal)
Specific data on the antibacterial or antifungal properties of This compound are not available in the current body of scientific literature. While the broader class of sulfur-containing heterocyclic compounds has been investigated for antimicrobial properties, the specific activity of this derivative has not been reported.
Efficacy Against Bacterial Strains (e.g., Bacillus subtilis, Escherichia coli)
Efficacy Against Fungal Strains (e.g., Candida albicans, Aspergillus flavus)
Similarly, specific studies detailing the antifungal activity of this compound against Candida albicans and Aspergillus flavus are not present in the currently available body of research. While other novel chemical derivatives, such as those of quinoxaline, have been tested against these fungal species, data for this compound remains uncharacterised. nih.govplos.org
Role as an Endogenous Hydrogen Sulfide (B99878) (H₂S) Donor
The class of compounds known as 1,2-dithiole-3-thiones (DTTs), to which this compound belongs, are recognized for their capacity to act as hydrogen sulfide (H₂S) donors. H₂S is now established as a critical endogenous gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing significant roles in various physiological and pathophysiological processes. nih.gov The ability of DTTs to release H₂S underlies many of their biological effects, including their potent anti-inflammatory and antioxidant activities. nih.govnih.gov These compounds induce tissue defenses against oxidative and inflammatory stress, largely through the activation of cellular signaling pathways sensitive to H₂S. nih.govnih.gov
Mechanism of H₂S Release and Bioavailability
The release of hydrogen sulfide from the 1,2-dithiole-3-thione scaffold is believed to be triggered primarily through interaction with endogenous thiols, such as glutathione (GSH). The proposed mechanism involves the nucleophilic attack of a thiol on the dithiolethione ring, leading to ring-opening and subsequent liberation of H₂S. This reaction allows for a slow and sustained release of the gasotransmitter within a biological system.
The bioavailability and subsequent H₂S release from DTT derivatives contribute to their significant biological activities. For instance, the parent compound, 3H-1,2-dithiole-3-thione (D3T), is known to be rapidly absorbed and accumulated in multiple organs, where it can exert its effects by releasing H₂S and activating protective signaling pathways. nih.gov This sustained release profile is a key feature of their potential as therapeutic agents.
Implications for Gaseous Signaling Pathways
As a donor of H₂S, the this compound derivative is implicated in the modulation of numerous gaseous signaling pathways. H₂S itself is a pleiotropic signaling molecule with profound effects on the cardiovascular, nervous, and immune systems.
One of the primary mechanisms through which H₂S exerts its effects is the post-translational modification of proteins via S-sulfhydration of cysteine residues. This modification can alter protein function, localization, and activity, thereby influencing downstream signaling cascades.
Furthermore, H₂S signaling pathways are deeply intertwined with those of other gasotransmitters, particularly nitric oxide. H₂S can enhance NO bioavailability, leading to synergistic effects in processes such as vasodilation. The H₂S released from DTTs can also suppress pro-inflammatory responses in immune cells like macrophages. nih.gov This is achieved, in part, by activating the transcription factor Nrf2, which is a master regulator of antioxidant responses, and by suppressing the pro-inflammatory NF-κB pathway. nih.govnih.gov The induction of antioxidant genes by DTTs is a well-documented mechanism contributing to their chemoprotective effects. nih.gov
Structure Activity Relationship Sar Studies of 3h 1,2 Dithiole 3 Thione Derivatives, Relevant to 5 Chloromethyl 3h 1,2 Dithiole 3 Thione
Influence of Substituents on Biological Activities and Mechanistic Pathways
The biological activity of 3H-1,2-dithiole-3-thione derivatives is profoundly influenced by the nature and position of substituents on the heterocyclic ring. These modifications affect the molecule's electronic properties, stability, and interaction with biological targets, primarily the Keap1-Nrf2 pathway, which regulates the expression of antioxidant and phase II detoxification enzymes. researchgate.net
Positional Effects of Chlorination (e.g., 4-chloro-5-methyl vs. 5-(Chloromethyl))
The presence and position of halogen atoms, particularly chlorine, on the 3H-1,2-dithiole-3-thione ring are critical determinants of biological activity. The chlorine atom at the C5 position is a key feature for certain activities due to its influence on the electrophilicity of the ring and its potential to act as a leaving group in reactions with nucleophilic residues on target proteins.
For instance, 4,5-dichloro-3H-1,2-dithiole-3-thione is a readily available derivative where the 5-chlorine atom is susceptible to nucleophilic substitution. mdpi.com This reactivity at the C5 position is a crucial aspect of its mechanism of action in some contexts. While direct SAR studies comparing positional isomers like 4-chloro-5-methyl-3H-1,2-dithiole-3-thione with a hypothetical 5-chloro-4-methyl isomer are not extensively detailed in the available literature, the known reactivity of the C5 position suggests that a chlorine atom there is pivotal. The crucial role of a C5 chlorine substituent is also highlighted in the analogous 1,2-dithiole-3-one series, where it leads to potent, slowly dissociating enzyme inhibition, a characteristic not observed when replaced by an isosteric trifluoromethyl group.
The specific compound 5-(Chloromethyl)-3H-1,2-dithiole-3-thione introduces a chloromethyl group instead of direct chlorination on the ring. This changes the reactivity profile. The chlorine is now on a side chain, making it a reactive benzylic-like halide. This structural alteration suggests a different mode of covalent interaction with biological targets compared to direct C5-chlorination, potentially alkylating nucleophilic residues rather than undergoing substitution on the ring itself.
Role of Methyl and Other Alkyl Groups
Alkyl substituents modify the lipophilicity, steric profile, and electronic nature of the dithiolethione core, thereby affecting its bioavailability and potency. The first synthesized derivative in this class was 4,5-dimethyl-1,2-dithiole-3-thione. mdpi.com A prominent example is Oltipraz, which features a methyl group at the C4 position. researchgate.net
While systematic studies detailing the effects of varying alkyl chain lengths or branching are limited, the presence of alkyl groups is a common feature in biologically active derivatives. Their contribution is often considered in concert with other substituents. For example, in the case of Oltipraz, the 4-methyl group is paired with a 5-pyrazinyl substituent. Structure-activity relationship studies on other heterocyclic systems have shown that methyl substitutions can enhance receptor affinity compared to the unsubstituted parent compound.
Impact of Aromatic and Heterocyclic Substituents
Substitution with aromatic and heterocyclic rings at the C4 and C5 positions has a significant impact on the biological activity of 3H-1,2-dithiole-3-thiones, largely by influencing their electronic properties and allowing for additional interactions with biological targets.
SAR studies of 5-aryl substituted dithiolethiones have demonstrated a clear correlation between the electronic properties of the aryl substituent and the compound's ability to induce glutathione (B108866), a key antioxidant. nih.gov The activity and toxicity of these derivatives are influenced by the electron-donating or electron-withdrawing nature of the substituents on the phenyl ring, often quantified by Hammett constants. nih.gov For instance, analogs of 5-[p-methoxyphenyl]-1,2-dithiole-3-thione have been shown to inhibit the pro-inflammatory NF-κB pathway via direct covalent modification. nih.gov
Furthermore, certain 5-aryl-1,2-dithiolethiones have been investigated as selective cyclooxygenase-2 (COX-2) inhibitors. researchgate.net Derivatives bearing bulky, sterically hindered phenolic groups, such as 5-(2,6-di-tert-butyl-4-hydroxyphenyl), were identified as the most effective and selective COX-2 inhibitors in the series. researchgate.net
Heterocyclic substituents are also key modulators of activity. The archetypal chemopreventive agent Oltipraz is 4-methyl-5-pyrazinyl-3H-1,2-dithiole-3-thione. nih.gov The pyrazinyl group is critical to its biological profile, including its activity in inducing phase II detoxification enzymes. nih.gov The synthesis of various derivatives with pyrazinyl and other heterocyclic moieties has been a major focus of research in this area. researchgate.net
Comparative Analysis of Derivative Potency and Tissue Selectivity
The potency of 3H-1,2-dithiole-3-thione derivatives as inducers of cytoprotective genes varies significantly with their substitution patterns. The unsubstituted parent compound, 3H-1,2-dithiole-3-thione (D3T), has been identified as the most potent member of this class for inducing tissue defenses against oxidative and inflammatory stress in numerous studies. nih.gov
In vitro studies comparing the potency of various dithiolethiones in inducing the phase II enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) in murine hepatoma cells have provided a clear hierarchy. One extensive study found that 5,6-dihydrocyclopenta[c]-1,2-dithiole-3-thione (CPDT) was the most potent inducer, being approximately 6, 72, and 88 times more potent than D3T, anethole dithiolethione (ADT), and Oltipraz, respectively. nih.gov D3T, in turn, was a more effective inducer than Oltipraz in the same cell line. nih.gov
| Compound | Relative Potency (vs. Oltipraz) |
|---|---|
| CPDT | ~88x |
| D3T | ~14.7x |
| ADT | ~1.2x |
| Oltipraz | 1x |
In vivo studies reveal that D3T is a highly effective inducer of cytoprotective enzymes across a range of tissues, though with marked organ specificity. nih.gov Following oral administration to rats, D3T causes significant induction of NQO1 and glutathione S-transferase (GST) in multiple tissues. The most substantial effects are observed in the kidneys, urinary bladder, forestomach, duodenum, and jejunum. nih.gov As the dose of D3T is lowered, both the magnitude of induction and the number of responsive tissues decrease, indicating a dose-dependent effect on tissue-selective gene expression. nih.gov This broad yet selective in vivo activity underscores the therapeutic potential of D3T.
Correlation Between In Vitro and In Vivo Activity in SAR Contexts
Establishing a clear correlation between in vitro activity and in vivo efficacy is a critical step in drug development. For 3H-1,2-dithiole-3-thione derivatives, the primary mechanism of action—activation of the Nrf2 signaling pathway—provides a strong basis for this correlation. researchgate.net The in vitro potency of a derivative to activate Nrf2 and induce downstream genes like NQO1 and GST is often used as a predictor of its potential in vivo chemoprotective and anti-inflammatory effects. nih.gov
In general, compounds that are potent Nrf2 activators in cell culture models tend to demonstrate protective effects in animal models of disease. D3T, a potent Nrf2 activator, has shown efficacy in animal models of sepsis, autoimmune disease, and chemical carcinogenesis. nih.govnih.gov However, the correlation is not always linear and can be influenced by several factors, including the compound's pharmacokinetic and pharmacodynamic properties. For instance, while CPDT is the most potent Nrf2 inducer in vitro, D3T demonstrates robust and broad-spectrum efficacy in vivo across multiple tissues. nih.gov This potential discrepancy may be due to differences in absorption, distribution, metabolism, and excretion (ADME) that favor D3T in a whole-animal system.
Furthermore, an increase in Nrf2-activating potency can sometimes be associated with increased toxicity. researchgate.net Therefore, an optimal candidate from this class would possess high potency for Nrf2 activation with a correspondingly low level of cytotoxicity, resulting in a favorable therapeutic index. Studies focusing on this relationship aim to delineate the structural features that maximize efficacy while minimizing off-target effects, guiding the design of safer and more effective dithiolethione-based therapeutic agents. nih.gov
Advanced Research Methodologies and Exploratory Applications
In Vitro Experimental Models for Efficacy and Mechanistic Studies
In vitro models provide a controlled environment to investigate the specific cellular and molecular effects of 3H-1,2-dithiole-3-thione. These systems are crucial for initial efficacy screening and for dissecting the biochemical pathways through which the compound exerts its effects.
Cell Culture Systems for Immune Response Assessment
Cell culture systems are fundamental in assessing the immunomodulatory properties of D3T. researchgate.net Research utilizing these systems has demonstrated that D3T can directly influence both innate and adaptive immune cells. researchgate.netnih.gov For instance, mechanistic studies using dendritic cell cultures have shown that D3T suppresses their activation and the production of pro-inflammatory cytokines. researchgate.netnih.gov Furthermore, in co-culture systems designed to study T-cell differentiation, D3T has been found to inhibit the development of pathogenic Th1 and Th17 lymphocytes, which are key players in autoimmune responses. nih.gov These in vitro findings suggest that a primary mechanism of D3T's protective effect in autoimmune conditions is its ability to modulate dendritic cell and microglia activation, thereby controlling the subsequent differentiation of pathogenic T cells. researchgate.netnih.gov
Enzymatic Assays for Detoxification Pathway Analysis
Enzymatic assays are pivotal for quantifying the direct impact of D3T on detoxification enzymes. A key mechanism of action for dithiolethiones is the activation of the Nrf2 signaling pathway, which leads to the induction of Phase II detoxification enzymes. nih.govnih.gov Assays measuring the activity of specific enzymes are therefore essential. Studies have consistently shown that D3T is a potent inducer of enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and Glutathione (B108866) S-transferase (GST). nih.govnih.govnih.gov
In rat H9C2 cardiomyocytes, treatment with D3T resulted in a significant induction of both GST activity and the mRNA expression of GSTA. nih.gov Similarly, studies in murine keratinocytes revealed that D3T treatment leads to highly inducible expression of Nqo1. nih.gov The compound is recognized as one of the most potent inducers of these antioxidative and anti-inflammatory (AO/AI) defenses among the various 1,2-dithiole-3-thiones studied. nih.gov These enzymatic assays confirm that D3T's chemoprotective and cytoprotective effects are, at least in part, attributable to its ability to significantly enhance the cellular detoxification capacity. nih.gov
| Enzyme | Cell/Tissue Model | Observed Effect of D3T | Associated Pathway | Reference |
|---|---|---|---|---|
| NAD(P)H:quinone oxidoreductase 1 (NQO1) | Murine Keratinocytes, NBT-II Bladder Cancer Cells | Strong induction of NQO1 expression and activity. | Nrf2/ARE Pathway | nih.govnih.gov |
| Glutathione S-transferase (GST) | Rat H9C2 Cardiomyocytes, NBT-II Bladder Cancer Cells | Significant induction of GST activity and mRNA expression. | Nrf2/ARE Pathway | nih.govnih.gov |
| Catalase | Rat Liver (in vivo) | 2.3-fold increase in catalase activity. | Antioxidant Gene Expression | nih.gov |
| Manganese Superoxide Dismutase (MnSOD) | Rat Liver (in vivo) | 4.6-fold increase in MnSOD enzyme activity. | Antioxidant Gene Expression | nih.gov |
| γ-glutamylcysteine synthetase | Rat Liver (in vivo) | Induction of mRNA accompanied by increased glutathione levels. | Glutathione Biosynthesis | nih.gov |
Cellular Assays for Antiproliferative and Cytoprotective Effects
Cellular assays are employed to evaluate the ability of D3T to protect cells from various stressors and to inhibit abnormal proliferation. Research has demonstrated that D3T confers significant cytoprotection against oxidative stress-induced apoptosis and toxicity in multiple cell types. lktlabs.com In rat H9C2 cardiomyocytes, pretreatment with D3T offered dramatic protection against cytotoxicity and the formation of protein-adducts caused by 4-hydroxy-2-nonenal (HNE), a toxic byproduct of lipid peroxidation. nih.gov This protection is linked to the induction of glutathione (GSH), GST, and aldose reductase. nih.gov
Furthermore, in neuronal cell models such as PC12 cells, D3T has been shown to protect against neurocytotoxicity caused by dopamine, 6-hydroxydopamine, and hydrogen peroxide. nih.gov This neuroprotective effect is mediated by the stabilization of the Nrf2 protein, which protects against ethanol-induced apoptosis. lktlabs.com D3T also activates the Nrf2 pathway in murine keratinocytes, which is associated with the subsequent transactivation of its target genes, providing a defense system against electrophiles and free radicals. nih.gov
In Vivo Preclinical Models for Biological Efficacy and Mechanism Validation
Autoimmune Disease Models (e.g., Experimental Autoimmune Encephalomyelitis)
Experimental Autoimmune Encephalomyelitis (EAE) is the most commonly used animal model for human multiple sclerosis (MS), a debilitating autoimmune disease of the central nervous system. nih.govnih.govresearchgate.netuevora.pt Studies using the EAE model have provided the first reports of D3T's therapeutic effects in an autoimmune disease context. researchgate.netnih.gov When administered to mice after immunization with myelin antigens, D3T was shown to not only delay the onset of EAE but also to dramatically reduce the severity of the disease. researchgate.netnih.gov
Remarkably, when D3T was administered after the clinical onset of EAE, it effectively prevented disease progression and exacerbation. nih.gov Mechanistic investigations in these models revealed that D3T's protective effects are comprehensive, involving the suppression of dendritic cell activation, inhibition of pathogenic Th1 and Th17 cell differentiation, and repression of microglia activation and inflammatory cytokine expression within the central nervous system. researchgate.netnih.gov These findings highlight D3T's potential as a therapeutic agent for neuroinflammatory autoimmune diseases by affecting both the innate and adaptive arms of the immune system. nih.gov
| Model | Key Findings with D3T Treatment | Underlying Mechanism | Reference |
|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | Delayed disease onset and reduced severity. | Suppression of dendritic cell activation and cytokine production. | nih.gov |
| Experimental Autoimmune Encephalomyelitis (EAE) | Prevention of disease progression when given post-onset. | Inhibition of pathogenic Th1 and Th17 differentiation. | researchgate.netnih.gov |
| Experimental Autoimmune Encephalomyelitis (EAE) | Reduced inflammation and demyelination in the CNS. | Repression of microglia activation and induction of phase II enzymes in microglia. | researchgate.netnih.gov |
Chemical Carcinogenesis Models
Dithiolethiones as a class are well-recognized for their cancer chemopreventive properties, and their efficacy has been extensively studied in various chemical carcinogenesis models. nih.govnih.gov The primary mechanism for this protection is the induction of Phase II enzymes, which enhance the detoxification of chemical carcinogens. nih.govnih.gov While much of the early focus was on the analogue oltipraz, subsequent studies have highlighted the potent activity of other dithiolethiones, including D3T. nih.gov
In preclinical models, D3T has been shown to be a wide-spectrum inhibitor of chemical carcinogenesis. nih.gov For example, derivatives of D3T are known to protect against a variety of chemical carcinogens in animal models, an effect linked to their ability to increase tissue activities of Phase II detoxification enzymes. nih.gov In vivo studies in rats demonstrated that D3T is a very effective inducer of these enzymes in multiple organs, including the stomach, intestines, and urinary bladder, making it a promising candidate as a chemoprotective agent. nih.gov These models are crucial for establishing the in vivo relevance of the enzymatic induction observed in vitro and for identifying compounds with organ-specific protective effects. nih.govnih.gov
Biophysical Probes and Advanced Analytical Research Applications
The unique electronic and structural characteristics of 1,2-dithiole-3-thiones have prompted their investigation in advanced analytical and biophysical research. While specific studies on 5-(Chloromethyl)-3H-1,2-dithiole-3-thione are limited, the broader class of 5-substituted-3H-1,2-dithiole-3-thiones has demonstrated potential as environmentally sensitive probes. Their spectroscopic properties can be modulated by the local microenvironment, making them valuable tools for studying complex systems.
Utilization as Solvatochromic Dyes for Polarity Sensing
Solvatochromic dyes are compounds whose absorption or emission spectra are sensitive to the polarity of their solvent environment. This property makes them effective probes for characterizing the polarity of micro-heterogeneous systems. While direct experimental data on the solvatochromic behavior of this compound is not extensively documented in publicly available literature, the photophysical properties of related 3H-1,2-dithiole-3-thione derivatives suggest a potential for solvatochromism.
The electronic transitions of 1,2-dithiole-3-thiones, particularly the n → π* and π → π* transitions, are influenced by the solvent's polarity. In more polar solvents, it is anticipated that the ground state of the molecule would be more stabilized than the excited state, leading to a hypsochromic (blue) shift in the absorption maximum. Conversely, in nonpolar solvents, a bathochromic (red) shift may be observed. The presence of the chloromethyl group at the 5-position, with its electron-withdrawing nature, could further influence the electronic distribution within the dithiolethione core and modulate its sensitivity to the solvent environment.
To illustrate the potential solvatochromic behavior, the following table presents hypothetical absorption maxima for this compound in a range of solvents with varying polarities. This data is illustrative and intended to demonstrate the expected trends based on the behavior of analogous solvatochromic dyes.
Table 1: Hypothetical Solvatochromic Data for this compound
| Solvent | Polarity Index (ET(30)) | Absorption Maximum (λmax, nm) |
|---|---|---|
| n-Hexane | 31.0 | 450 |
| Toluene (B28343) | 33.9 | 445 |
| Dichloromethane | 40.7 | 438 |
| Acetone | 42.2 | 435 |
| Ethanol | 51.9 | 430 |
Further research, including systematic spectroscopic studies in a wide array of solvents, is necessary to fully characterize the solvatochromic properties of this compound and establish its utility as a quantitative polarity probe.
Investigation of Interactions with Organized Assemblies
The interaction of small molecules with organized assemblies such as micelles, liposomes, and cyclodextrins is a critical area of biophysical research, providing insights into drug delivery systems, membrane dynamics, and encapsulation technologies. The amphiphilic nature of many 5-substituted-3H-1,2-dithiole-3-thiones suggests they are prime candidates for such investigations.
Studies on 5-alkylthio-3H-1,2-dithiole-3-thiones have demonstrated their ability to interact with and partition into the hydrophobic cavities of cyclodextrins. researchgate.net This interaction is driven by the hydrophobic nature of the alkylthio substituent and the dithiolethione core. Given the presence of a chloromethyl group, this compound is also expected to exhibit interactions with these organized assemblies. The chloromethyl group, while possessing some polar character, is attached to the hydrophobic dithiolethione ring, potentially allowing the molecule to act as a probe for the interfacial regions of micelles or liposomes.
Upon partitioning into the nonpolar interior of a micelle or the lipid bilayer of a liposome, changes in the spectroscopic properties of the dithiolethione probe, such as its absorption or fluorescence, can be monitored. These changes can provide information about the critical micelle concentration (CMC) of a surfactant, the fluidity and polarity of the lipid bilayer, and the binding constants of the probe to the assembly.
The following table outlines the expected changes in the photophysical properties of this compound upon interaction with different organized assemblies, based on findings for related compounds. researchgate.net
Table 2: Expected Photophysical Changes of this compound in Organized Assemblies
| Organized Assembly | Expected Change in Absorption Maximum (λmax) | Expected Change in Fluorescence Quantum Yield (Φf) | Inferred Information |
|---|---|---|---|
| Micelles | Bathochromic shift (red shift) | Increase | Partitioning into the hydrophobic core |
| Liposomes | Hypsochromic shift (blue shift) | Decrease | Localization in the more polar headgroup region |
| β-Cyclodextrin | Bathochromic shift (red shift) | Increase | Formation of an inclusion complex |
These investigations are crucial for understanding how molecules like this compound behave in biological and pseudo-biological environments, paving the way for their potential application as fluorescent probes in cell imaging or as markers for specific microdomains within complex systems. nih.gov
Future Research Directions and Unexplored Avenues for 5 Chloromethyl 3h 1,2 Dithiole 3 Thione
Elucidation of Novel Biological Targets and Signaling Pathways
A primary avenue for future research is the precise identification of the molecular targets and signaling pathways modulated by 5-(Chloromethyl)-3H-1,2-dithiole-3-thione. The biological activities of the broader 1,2-dithiole-3-thione class have been largely attributed to the activation of the Nrf2 transcription factor, a master regulator of antioxidant gene expression, and the suppression of the pro-inflammatory NF-κB pathway. nih.govnih.gov
However, the specific interactions of the 5-(chloromethyl) derivative are likely more nuanced. The electrophilic nature of the chloromethyl group suggests potential for covalent interactions with cellular nucleophiles, such as cysteine residues in proteins, which may lead to the modulation of unique biological targets beyond the canonical Nrf2/NF-κB axis. Future studies should aim to:
Identify Direct Binding Partners: Employ advanced chemical biology and proteomic techniques, such as activity-based protein profiling (ABPP), to identify the specific proteins that covalently bind to this compound within the cell.
Uncover Novel Signaling Cascades: Move beyond established pathways and investigate effects on other critical cellular processes. For instance, studies on D3T in the context of experimental autoimmune encephalomyelitis revealed its ability to suppress dendritic cell activation and inhibit pathogenic Th1 and Th17 cell differentiation, suggesting profound effects on both innate and adaptive immunity that warrant deeper investigation. nih.gov
Rational Design of New Derivatives with Enhanced Selectivity and Potency
Building on a deeper understanding of its molecular targets, the rational design of new derivatives represents a critical step toward therapeutic applicability. The goal is to create new chemical entities based on the this compound scaffold with improved pharmacological properties, such as enhanced potency against a specific target, greater selectivity to minimize off-target effects, and optimized pharmacokinetic profiles. Designing agents that act on multiple biological targets is a growing area of interest in medicinal chemistry. mdpi.com
Future research in this area should focus on systematic structure-activity relationship (SAR) studies. This involves synthesizing a library of analogs where specific parts of the molecule are systematically modified.
Table 1: Proposed Modifications for SAR Studies
| Molecular Scaffold Area | Proposed Modification | Potential Outcome |
| Chloromethyl Group | Replace chlorine with other halogens (F, Br, I) or leaving groups. | Modulate reactivity and covalent binding potential. |
| Introduce different linker lengths or functionalities. | Alter spatial interaction with target protein pockets. | |
| Dithiole-thione Core | Substitute other positions on the ring (e.g., position 4). | Fine-tune electronic properties and H₂S release kinetics. |
| Bioisosteric replacement of sulfur atoms. | Investigate the role of the core structure in bioactivity. | |
| Hybrid Molecules | Conjugate the dithiole-thione moiety to other known bioactive molecules. | Create dual-targeting agents with synergistic effects. mdpi.com |
These rationally designed derivatives would then undergo rigorous biological evaluation to identify compounds with superior profiles, ultimately leading to the development of highly selective and potent therapeutic candidates.
Development of Advanced Synthetic Routes for Complex Derivatives
The exploration of novel derivatives is contingent upon the availability of robust and versatile synthetic methodologies. While several methods exist for the synthesis of the 1,2-dithiole-3-thione core, creating complex and diverse libraries of derivatives based on this compound requires the development of more advanced and efficient synthetic routes. nih.govmdpi.com
Current synthetic strategies for the dithiole-thione ring often involve high temperatures or the use of stoichiometric, harsh reagents. nih.gov Future research should prioritize the development of:
Catalytic and Greener Methods: Exploring novel transition-metal-catalyzed reactions, such as copper-catalyzed aerobic oxidative sulfuration, could provide more efficient and environmentally benign pathways to the core structure and its analogs. nih.gov
Late-Stage Functionalization: Developing methods to selectively modify the this compound scaffold at a late stage in the synthesis would enable the rapid generation of a diverse range of derivatives from a common intermediate.
Scalable One-Pot Procedures: Designing multi-step reactions that can be performed in a single reaction vessel without isolating intermediates would significantly improve efficiency and reduce waste, facilitating the production of compounds for extensive biological testing. mdpi.com
Table 2: Comparison of Synthetic Approaches for Dithiole-Thiones
| Synthetic Method | Description | Advantages | Future Development Focus |
| Classical Sulfuration | Dehydrogenation and sulfuration of isopropenyl precursors using elemental sulfur or P₄S₁₀. nih.govmdpi.com | Established method for certain substrates. | Overcoming harsh reaction conditions (high heat) and improving substrate scope. |
| From Alkynes | Annulation of terminal or internal alkynes with sulfur sources, often using metal catalysts. nih.govmdpi.com | High versatility and functional group tolerance. | Developing more efficient catalysts and stereoselective methods. |
| From Dithioesters | Cyclization of α-enolic dithioesters. nih.gov | Provides access to specific substitution patterns. | Broadening the range of accessible starting materials. |
Further Exploration of H₂S Release Kinetics and Bioactivity
Hydrogen sulfide (B99878) (H₂S) is now recognized as a critical gaseous signaling molecule with potent cytoprotective effects, and 1,2-dithiole-3-thiones are a prominent class of H₂S-releasing agents, also known as H₂S donors. rsc.org The biological effects of these compounds are thought to be at least partially mediated by their ability to release H₂S within the cellular environment, often triggered by reaction with endogenous thiols like cysteine. nih.gov
A significant unexplored area for this compound is the detailed characterization of its H₂S-releasing properties. Future investigations must systematically:
Quantify H₂S Release: Utilize H₂S-selective sensors to measure the rate and amount of H₂S released from the compound under physiological conditions.
Determine Release Kinetics: Establish whether it is a fast or slow-release donor, as the temporal dynamics of H₂S delivery can profoundly influence biological outcomes. Studies on other donors have shown that release can peak within minutes and be sustained for hours. nih.gov
Correlate Structure with H₂S Release: Investigate how the structural modifications proposed in Section 8.2 affect the kinetics of H₂S release. This will enable the tuning of H₂S delivery for specific therapeutic applications.
Link H₂S Bioactivity to Phenotype: Design experiments to differentiate the biological effects resulting from H₂S donation versus those arising from the parent molecule's direct interactions with targets.
Table 3: Experimental Outline for H₂S Release Studies
| Experimental Step | Methodology | Objective |
| 1. In Vitro Release Assay | Incubate compound with a thiol source (e.g., L-cysteine) in buffer; monitor H₂S concentration over time with a specific electrode. | Determine the rate, duration, and total amount of H₂S released. |
| 2. Intracellular H₂S Detection | Treat cells with the compound and use a fluorescent H₂S probe to visualize and quantify intracellular H₂S production via microscopy or flow cytometry. | Confirm H₂S release in a cellular context. |
| 3. Comparative Analysis | Repeat steps 1 and 2 with newly synthesized derivatives. | Establish a structure-release relationship. |
| 4. Functional Correlation | Correlate the H₂S release profile of each derivative with its observed potency in a relevant bioassay (e.g., anti-inflammatory activity). | Understand the contribution of H₂S to the overall bioactivity. |
Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding
To achieve a holistic understanding of the mechanism of action of this compound, future research must move beyond single-pathway analysis and embrace a systems biology approach. The integration of multiple high-throughput "omics" datasets—including transcriptomics (gene expression), proteomics (protein expression), and metabolomics (metabolite profiles)—can provide an unbiased, global view of the cellular response to the compound. nih.govnih.gov
This multi-omics approach can help to:
Identify Global Perturbations: Reveal all the pathways and cellular networks that are significantly altered following treatment, not just the ones being hypothesized. mdpi.com
Uncover Novel Mechanisms: Discover unexpected connections between pathways and identify key regulatory nodes that could serve as novel drug targets. nih.gov
Build Predictive Models: Generate comprehensive datasets that can be used to build computational models for predicting cellular responses and identifying biomarkers of efficacy. rsc.org
Table 4: Multi-Omics Integration Strategy
| Omics Layer | Technology | Information Gained |
| Transcriptomics | RNA-Sequencing | Comprehensive profile of all gene expression changes. |
| Proteomics | Mass Spectrometry | Global analysis of changes in protein abundance and post-translational modifications. |
| Metabolomics | Mass Spectrometry / NMR | Profile of endogenous small-molecule metabolites, revealing shifts in metabolic pathways. |
| Integrated Analysis | Bioinformatics Tools | Construction of a comprehensive model of cellular response, linking gene expression changes to protein function and metabolic output. nih.gov |
By leveraging these advanced analytical strategies, researchers can decode the complex biological network effects of this compound, paving the way for its potential development as a precisely targeted therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
